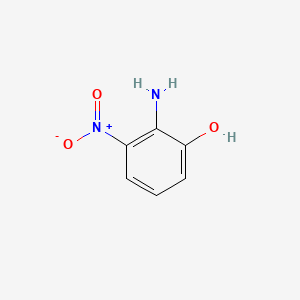

2-Amino-3-Nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-amino-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCWUAFNGCMZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209063 | |

| Record name | 2-Amino-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-85-0 | |

| Record name | 2-Amino-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7F97ZPU2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-Amino-3-Nitrophenol, a crucial intermediate in the pharmaceutical and dye industries. The following sections present comprehensive experimental protocols, comparative data, and workflow visualizations to assist researchers in the selection and implementation of the most suitable synthetic route for their specific applications.

Introduction

This compound (C₆H₆N₂O₃, CAS No: 603-85-0) is an aromatic organic compound characterized by the presence of amino, nitro, and hydroxyl functional groups on a benzene (B151609) ring.[1] This substitution pattern makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[2][3] Its typical appearance is a brown-red or crystalline powder with a melting point in the range of 212-213 °C.[4] This guide focuses on the most common and effective laboratory-scale synthesis pathways.

Core Synthesis Pathways

Three primary synthetic routes for this compound are discussed in detail below:

-

Selective Reduction of 2,3-Dinitrophenol (B1210279): This method involves the selective reduction of one nitro group in the presence of another, which is a common strategy for synthesizing nitro-amino compounds.

-

Nitration of 2-Aminophenol (B121084) via a Protected Intermediate: To control the regioselectivity of the nitration reaction and prevent oxidation of the amino group, a protection-nitration-deprotection sequence is often employed.

-

Reduction of 4-Nitro-1,3-Benzoxazole (B1634820): This pathway involves the formation of a heterocyclic intermediate, which is then cleaved to yield the desired product.

Pathway 1: Selective Reduction of 2,3-Dinitrophenol

This pathway relies on the selective reduction of the nitro group at the 2-position of 2,3-dinitrophenol. Tin(II) chloride (SnCl₂) in an acidic medium is a commonly used reagent for this transformation due to its ability to selectively reduce one nitro group in a polynitrated aromatic compound.[4]

Experimental Protocol

The following protocol is adapted from a general procedure for the reduction of dinitro compounds.[4]

Materials:

-

2,3-Dinitrophenol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Methanol (B129727) (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Under an argon atmosphere, dissolve tin(II) chloride dihydrate (20 mmol) in methanol (17.2 mL) in a reaction flask.

-

Slowly add concentrated HCl (9.2 mL) to the solution and cool the mixture to 0°C in an ice bath.

-

Add 2,3-dinitrophenol to the reaction flask and stir the mixture overnight at room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Filter the mixture to remove inorganic salts and wash the residue with ethyl acetate.

-

Combine the filtrate and the washings, and separate the organic phase.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine all organic layers and dry over magnesium sulfate.

-

Filter off the magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow Diagram

Caption: Workflow for the selective reduction of 2,3-Dinitrophenol.

Pathway 2: Nitration of 2-Aminophenol via Protected Intermediate

Direct nitration of 2-aminophenol is often challenging due to the high reactivity of the amino group, which can be oxidized by nitric acid, and the difficulty in controlling the regioselectivity. A common strategy to overcome these issues is to protect both the amino and hydroxyl groups through acetylation, followed by nitration and subsequent deprotection via hydrolysis.[5]

Experimental Protocol

This multi-step synthesis is based on a procedure described in the Journal of the Chemical Society (1927).[5]

Step 1: Acetylation of 2-Aminophenol

-

React 2-aminophenol with an excess of acetic anhydride (B1165640) to form 2-acetamidophenyl acetate. This protects both the amino and hydroxyl groups.

Step 2: Nitration of the Diacetate Intermediate

-

Dissolve the 2-acetamidophenyl acetate in a suitable solvent (e.g., acetic acid).

-

Cool the solution to below 35°C.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and acetic anhydride, while maintaining the temperature below 35°C.

-

After the addition is complete, stir the reaction mixture for a specified time to ensure complete nitration.

Step 3: Hydrolysis (Deprotection)

-

Add hydrochloric acid to the reaction mixture from Step 2.

-

Heat the mixture to induce hydrolysis of the acetate groups, yielding this compound.

-

The product may precipitate from the solution upon cooling and can be collected by filtration.

-

Further purification can be achieved by recrystallization.

Signaling Pathway Diagram

Caption: Synthesis of this compound via a protected intermediate.

Pathway 3: Reduction of 4-Nitro-1,3-Benzoxazole

This alternative route involves the synthesis of a heterocyclic intermediate, 4-nitro-1,3-benzoxazole, which is then reductively cleaved to yield this compound.

Experimental Protocol

Step 1: Synthesis of 4-Nitro-1,3-Benzoxazole

A variety of methods exist for the synthesis of benzoxazoles. One common approach is the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization. For the nitro-substituted variant, a plausible route would involve the cyclization of a suitably substituted precursor.

Step 2: Reduction of 4-Nitro-1,3-Benzoxazole

The reduction of the benzoxazole (B165842) intermediate can be achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) (EtOH).[5]

-

Dissolve 4-nitro-1,3-benzoxazole in ethanol.

-

Add sodium borohydride portion-wise to the solution. The reaction may be exothermic.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Logical Relationship Diagram

Caption: Synthesis pathway via a 4-Nitro-1,3-Benzoxazole intermediate.

Quantitative Data Summary

The following table summarizes the available quantitative data for the discussed synthesis pathways. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.

| Pathway | Key Reagents | Solvent(s) | Typical Yield (%) | Purity (%) | Reference(s) |

| Selective Reduction | SnCl₂·2H₂O, HCl | Methanol | Not specified | >95 | [4] |

| Nitration via Protection | Acetic anhydride, Nitric acid, HCl | Acetic acid | Not specified | - | [5] |

| Reduction of Benzoxazole | NaBH₄ | Ethanol | Not specified | - | [5] |

Note: Specific yield and purity data for the synthesis of this compound are not consistently reported in the readily available literature for all pathways, highlighting an area for further research and optimization.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and challenges. The selective reduction of 2,3-dinitrophenol offers a direct route, while the nitration of a protected 2-aminophenol provides better control over regioselectivity. The synthesis via a 4-nitro-1,3-benzoxazole intermediate presents an alternative approach. The choice of the optimal pathway will depend on factors such as the availability of starting materials, desired scale of production, and the capabilities of the laboratory. Further optimization of the reported procedures is likely necessary to achieve high yields and purity consistently. This guide serves as a foundational resource for researchers embarking on the synthesis of this valuable chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Sciencemadness Discussion Board - this compound synthesis - where to start?? - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-Nitrophenol, a key intermediate in various synthetic processes. The information is presented to support research, development, and quality control activities.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | Reddish-brown or brown-red solid powder/crystalline solid. | [1][3] |

| Melting Point | 212-213 °C | [1][4][5] |

| Boiling Point | 322.5 °C (at atmospheric pressure) | [1] |

| Solubility | Slightly soluble in water; more soluble in organic solvents. | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source(s) |

| Infrared (IR) Spectrum | Conforms to the structure. Specific spectra are available for comparison. | [6][7] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectra available for structural elucidation. | [8] |

| ¹H Nuclear Magnetic Resonance (NMR) | Spectra available for structural elucidation. | |

| UV-Vis Spectroscopy | Has an optical absorption band in the near-UV and visible region. Specific absorption maxima (λmax) are not readily available for the 2-amino-3-nitro isomer, however, the related compound 2-amino-4-nitrophenol (B125904) exhibits absorption maxima at 224 nm, 262 nm, and 308 nm in an acidic mobile phase. | [4][9] |

Table 3: Acidity

| Property | Value | Source(s) |

| pKa | An experimentally determined pKa value is not readily available in the literature. For context, the pKa of the related compound o-nitrophenol is approximately 7.23. Computational studies on substituted phenols provide a theoretical framework for estimating pKa values. | [10][11] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and validation. The following sections outline protocols for the synthesis and determination of key physicochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the selective reduction of a dinitro compound.[1]

Materials:

-

Dinitro precursor compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Methanol (B129727) (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an argon atmosphere, dissolve tin(II) chloride dihydrate (20 mmol) in methanol (17.2 mL) in a reaction flask.

-

Slowly add concentrated HCl (9.2 mL) to the solution and cool the mixture to 0°C.

-

Add the dinitro compound to the reaction flask and stir the mixture overnight at room temperature.

-

Dilute the reaction mixture with ethyl acetate and neutralize it with a saturated sodium bicarbonate solution.

-

Remove the inorganic salt precipitate by filtration and wash the residue with ethyl acetate.

-

Combine the filtrate and the washings.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine all organic layers and dry over magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the this compound product.[1]

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Thermometer

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point (212-213°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range represents the melting point.

Determination of Solubility

A qualitative assessment of solubility provides insights into the polarity of the compound.

Materials:

-

Test tubes

-

This compound

-

Solvents: Water, Ethanol, Acetone, Diethyl ether, Toluene

Procedure:

-

Place approximately 10 mg of this compound into separate test tubes.

-

Add 1 mL of a solvent to each test tube.

-

Agitate the tubes vigorously for 1-2 minutes at room temperature.

-

Observe and record whether the compound is soluble, partially soluble, or insoluble in each solvent.

Visualization of Synthesis Workflow

The synthesis of this compound can be visualized as a clear workflow, from starting materials to the final product.

Caption: Synthesis workflow for this compound.

Applications and Further Reactions

This compound is a versatile intermediate in organic synthesis. Its functional groups, the amine (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups, allow for a variety of subsequent chemical transformations.

One notable application is in the synthesis of dyes.[12] The amine group can be diazotized and coupled with other aromatic compounds to produce azo dyes. Furthermore, the nitro group can be reduced to a second amino group, yielding a diamine compound that can be used in the synthesis of more complex molecules.[1] The presence of these reactive sites makes this compound a valuable building block in medicinal chemistry and materials science.[1] For instance, it has been used as a matrix in visible matrix-assisted laser desorption/ionization (VIS-MALDI) mass spectrometry.[4]

The following diagram illustrates potential further reactions of this compound.

Caption: Potential further reactions of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-氨基-3-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CAS#:603-85-0 | Chemsrc [chemsrc.com]

- 6. This compound(603-85-0) IR Spectrum [chemicalbook.com]

- 7. 382040250 [thermofisher.com]

- 8. This compound(603-85-0) 13C NMR spectrum [chemicalbook.com]

- 9. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. afit.edu [afit.edu]

- 12. Final report on the safety assessment of amino nitrophenols as used in hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-Nitrophenol (CAS 603-85-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-nitrophenol, with CAS number 603-85-0, is an aromatic organic compound characterized by the presence of amino, nitro, and hydroxyl functional groups on a benzene (B151609) ring.[1] This unique substitution pattern makes it a versatile intermediate in various chemical syntheses.[1][2] It serves as a crucial building block in the production of dyes and has applications as a biochemical reagent in life sciences research.[1][3] Notably, it has been identified as an inhibitor of matrix metalloproteinases, suggesting its potential in therapeutic research.[4] This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, experimental protocols, and key applications.

Physicochemical Properties

This compound typically appears as a reddish-brown or orange to dark purple crystalline powder.[5][6] It is slightly soluble in water but shows better solubility in organic solvents.[2][7] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 603-85-0 | [5][7] |

| Molecular Formula | C₆H₆N₂O₃ | [5][6][7] |

| Molecular Weight | 154.12 g/mol | [5][6][8] |

| Melting Point | 212-213 °C | [5][8] |

| Boiling Point | 315.9 ± 32.0 °C at 760 mmHg | [3] |

| Appearance | Red to Brown Powder/Crystal | [2][7][9] |

| Solubility | Slightly soluble in water | [7] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| pKa (LogP) | 2.05 | [3] |

| InChI Key | KUCWUAFNGCMZDB-UHFFFAOYSA-N | [7][8] |

| SMILES | NC1=C(O)C=CC=C1--INVALID-LINK--=O | [7] |

Spectroscopic Characterization

The structural identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques. Data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are essential for its complete characterization.

| Technique | Data Availability / Key Features |

| ¹H NMR | Spectra are available, typically run in DMSO-d₆.[10] |

| ¹³C NMR | Spectral data is available for structural confirmation.[11] |

| IR | Authentic infrared spectra are used for identification.[7][12] |

| Mass Spec. | The molecular ion peak is observed at m/z 154.[13] |

| Purity (HPLC) | Assays typically show a purity of ≥97.5%.[7][9] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves a two-step process starting from a substituted phenol, involving nitration followed by saponification.[14] Another established method is the selective reduction of 2,4-dinitrophenol, although this yields a different isomer, it illustrates a general strategy for synthesizing aminonitrophenols.[15] For this compound specifically, nitration of 2-aminophenol (B121084) under controlled conditions is a viable pathway.[2]

Representative Protocol: Nitration and Hydrolysis

-

Nitration: A starting material like 2-acetamidophenol (B195528) is reacted with a nitrating agent (e.g., nitric acid in acetic anhydride) at a controlled low temperature (<35°C).[14] This step introduces the nitro group onto the aromatic ring.

-

Hydrolysis (Saponification): The resulting intermediate is then subjected to hydrolysis, typically using a strong acid like hydrochloric acid, to remove the acetyl protecting group and yield the final this compound product.[14]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water, to obtain the desired purity.[15]

Analytical Characterization Protocols

To confirm the identity and purity of synthesized this compound, a standard set of analytical methods are employed.

-

High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed using reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid. Detection is performed using a UV detector at a wavelength where the compound has significant absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and the spectrum is recorded.[10] The chemical shifts, integration, and coupling patterns of the aromatic and amine protons are analyzed to confirm the structure.

-

¹³C NMR: The ¹³C NMR spectrum, also recorded in a deuterated solvent, provides information on the number and chemical environment of the carbon atoms in the molecule, further confirming its structure.[11]

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is used to determine the molecular weight. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio of the molecular ion is measured, which should correspond to the calculated exact mass of 154.0378.[3][13]

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained, often using a KBr pellet or as a nujol mull. The presence of characteristic absorption bands for the amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) functional groups confirms the compound's identity.

Applications

The reactivity endowed by its multiple functional groups makes this compound a valuable intermediate in several fields.

-

Medicinal Chemistry and Drug Development: It serves as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value.[5] The nitro group can be readily reduced to an amine, providing a route to diamine compounds which are common pharmacophores.[5]

-

Dye Synthesis: It is a key precursor in the manufacturing of various dyes, particularly yellow dyes used in textiles and printing inks.[1] The amino group can be diazotized and then coupled with other aromatic compounds to create azo dyes.[1]

-

Biochemical Reagent: The compound is used as a biochemical reagent for various applications in life science research.[3]

-

Mass Spectrometry: It has been utilized as a matrix for visible matrix-assisted laser desorption/ionization (VIS-MALDI) mass spectrometry.[3]

Biological Activity

Research has identified this compound as an inhibitor of matrix metalloproteinases (MMPs).[4] MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various physiological and pathological processes, including inflammation, wound healing, and cancer metastasis. The ability of this compound to inhibit these enzymes suggests its potential as a lead compound for developing novel therapeutics targeting diseases where MMP activity is dysregulated.

Safety Information

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][16] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[8] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[17]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:603-85-0 | Chemsrc [chemsrc.com]

- 4. This compound | 603-85-0 | FA37683 | Biosynth [biosynth.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 2-氨基-3-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. This compound(603-85-0) 1H NMR [m.chemicalbook.com]

- 11. This compound(603-85-0) 13C NMR [m.chemicalbook.com]

- 12. This compound(603-85-0) IR Spectrum [chemicalbook.com]

- 13. This compound(603-85-0) MS spectrum [chemicalbook.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. This compound - High purity | EN [georganics.sk]

- 17. echemi.com [echemi.com]

Spectroscopic Profile of 2-Amino-3-Nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-Nitrophenol (CAS No: 603-85-0), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that direct tabulated spectral data for this compound is not widely available in published literature. Therefore, the presented data is an analysis and interpretation of available spectral images.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | m | 1H | Ar-H |

| ~6.8 - 7.2 | m | 2H | Ar-H |

| ~5.0 (broad) | s | 2H | -NH₂ |

| ~9.5 (broad) | s | 1H | -OH |

Note: The spectrum was reported in DMSO-d6. Chemical shifts are estimated from the spectral image.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C -OH |

| ~140 | C -NH₂ |

| ~135 | C -NO₂ |

| ~115 - 130 | Ar-C H |

Note: Chemical shifts are estimated from the spectral image.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1620 - 1580 | Strong | N-H bending and C=C stretching (aromatic) |

| ~1540 & ~1340 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1300 - 1200 | Strong | C-O stretching (phenol) |

| ~1200 - 1000 | Medium | C-N stretching |

| ~900 - 650 | Medium | Aromatic C-H out-of-plane bending |

Note: Peak positions are estimated from the provided IR spectrum image.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H NMR Spectrum:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks and determine their multiplicities and coupling constants.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum and reference it using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal using a clean spatula.

-

Apply Pressure: Use the pressure arm of the ATR accessory to press the sample firmly and evenly against the crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound in a suitable solvent.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Volumetric flasks and micropipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen spectroscopic grade solvent. From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 AU).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and run a baseline correction over the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

-

Spectrum Acquisition: Scan the sample over the same wavelength range as the baseline.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

An In-depth Technical Guide to 2-Amino-3-Nitrophenol: Molecular Structure, Properties, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-Nitrophenol, a key chemical intermediate with significant applications in the synthesis of dyes and pharmaceuticals. This document details its molecular structure, functional groups, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, including spectroscopic and chromatographic methods. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the molecular structure and a logical workflow for its analytical characterization, adhering to specified formatting guidelines.

Introduction

This compound (IUPAC Name: this compound; CAS Number: 603-85-0) is an aromatic organic compound characterized by the presence of a phenol (B47542) ring substituted with an amino (-NH2), a nitro (-NO2), and a hydroxyl (-OH) group.[1][2] This unique combination of functional groups makes it a versatile precursor in various chemical syntheses.[3] Its primary utility lies in the manufacturing of azo dyes, where it serves as a crucial building block for creating a diverse range of colorants for textiles and pigments.[2] Additionally, it is employed as an intermediate in the development of pharmaceutical compounds. This guide aims to provide a detailed technical resource for professionals working with this compound.

Molecular Structure and Functional Groups

This compound possesses a benzene (B151609) ring with three key functional groups: an amino group at position 2, a nitro group at position 3, and a hydroxyl group at position 1. The presence and relative positions of these groups dictate the molecule's chemical reactivity and physical properties. The amino group is electron-donating, while the nitro group is strongly electron-withdrawing, influencing the aromatic ring's electron density and susceptibility to electrophilic and nucleophilic substitution reactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is typically a solid at room temperature, appearing as an orange to red-brown crystalline powder.[2] It has a melting point in the range of 210-215 °C.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Hydroxy-6-nitroaniline | [2][5] |

| CAS Number | 603-85-0 | [1][2][5] |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| Appearance | Orange to red to brown crystalline powder | [2] |

| Melting Point | 210-215 °C | [2] |

| Boiling Point | 315.9 ± 32.0 °C at 760 mmHg | [6] |

| Density | 1.5 ± 0.1 g/cm³ | [6] |

| Solubility | Slightly soluble in water, more soluble in organic solvents. | [7] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the selective reduction of a dinitrophenol precursor. The following protocol is adapted from established methods.

Protocol 1: Synthesis via Reduction of 2,3-Dinitrophenol (B1210279)

-

Materials:

-

2,3-Dinitrophenol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Methanol (B129727) (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas supply

-

-

Procedure:

-

Under an inert atmosphere (Argon), dissolve tin(II) chloride dihydrate (20 mmol) in methanol (17.2 mL) in a reaction flask.

-

Slowly add concentrated HCl (9.2 mL) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add 2,3-dinitrophenol to the cooled solution portion-wise while maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Dilute the mixture with ethyl acetate and neutralize by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Filter the mixture to remove inorganic salts and wash the residue with ethyl acetate.

-

Separate the organic layer from the filtrate. Extract the aqueous layer three times with ethyl acetate.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Analytical Characterization

A reversed-phase HPLC method can be employed for the purity assessment and quantification of this compound. The following is a suggested starting method, which may require optimization.

Protocol 2: HPLC Analysis

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.05 M acetic acid buffer, pH 5.9). A common starting point is a 20:80 (v/v) mixture of acetonitrile and buffer.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: Based on the UV-Vis spectrum, a wavelength around the absorption maximum should be selected for optimal sensitivity. For the related compound 2-amino-4-nitrophenol (B125904), absorption maxima are observed at 224 nm, 262 nm, and 308 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent (e.g., methanol) to a concentration within the linear range of the detector.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | A spectrum is available, showing characteristic peaks for the aromatic protons and the protons of the amino and hydroxyl groups. Specific chemical shifts and coupling constants would need to be determined on the purified compound. |

| ¹³C NMR | A spectrum is available, which would show six distinct signals for the six carbon atoms of the benzene ring. |

| FTIR (cm⁻¹) | An IR spectrum is available. Expected characteristic peaks include: N-H stretching (amino group), O-H stretching (hydroxyl group), N-O stretching (nitro group), and C=C stretching (aromatic ring). |

| UV-Vis | While specific data for this compound is not readily available, the related compound 2-amino-4-nitrophenol exhibits absorption maxima at 224 nm, 262 nm, and 308 nm in an acidic mobile phase. |

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of a synthesized batch of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of 2-Amino-5-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. This compound(603-85-0) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Solubility of 2-Amino-3-Nitrophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-3-Nitrophenol in organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a discussion of the factors influencing the solubility of this compound.

Introduction to this compound

This compound (CAS No. 603-85-0) is an aromatic organic compound with the molecular formula C₆H₆N₂O₃. It presents as a brown-red powder and has a melting point of approximately 212-213 °C.[1] The presence of amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) functional groups on the benzene (B151609) ring gives the molecule a polar character, influencing its solubility in various solvents. This compound is a key intermediate in the synthesis of various dyes and pigments and is also used in analytical chemistry. Understanding its solubility is crucial for its application in synthesis, purification, and formulation development.

Solubility Profile

Qualitative Solubility Summary:

| Solvent Category | General Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Expected to be Soluble | The amino and hydroxyl groups can form hydrogen bonds with protic solvents. |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO) | Expected to be Soluble | The polar nature of the molecule allows for dipole-dipole interactions with these solvents. For the related compound 2-amino-5-nitrophenol, solubility has been noted in acetone.[2] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Expected to have Low Solubility | The overall polarity of this compound is significant, limiting its interaction with nonpolar solvents. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate Solubility may be possible | These solvents have some polarity that can interact with the solute. |

| Water | Slightly Soluble | While polar, the aromatic ring limits its solubility in water. |

It is important to note that for the related isomer, 2-amino-5-nitrophenol, it is soluble in ethanol, acetone, and benzene.[2] This suggests that this compound is likely to exhibit similar solubility in these organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a compound like this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Screw-capped vials or flasks

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of screw-capped vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the bulk of the solvent has been removed, place the flask in an oven at a temperature below the melting point of this compound (e.g., 100 °C) until a constant weight is achieved.

-

Cool the flask in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask containing the dried solute.

-

The solubility can then be expressed in various units:

-

g/L: (mass of solute in g) / (volume of solvent in L)

-

mg/mL: (mass of solute in mg) / (volume of solvent in mL)

-

mol/L (Molarity): (moles of solute) / (volume of solvent in L)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvent before starting the experiment.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of a compound.

References

thermal stability and melting point of 2-Amino-3-Nitrophenol

An In-depth Technical Guide on the Thermal Properties of 2-Amino-3-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key thermal properties of this compound, a significant intermediate in various research and industrial applications. The document details its melting point and discusses the framework for evaluating its thermal stability. Standardized experimental protocols for determining these properties are provided to ensure accurate and reproducible results. Although specific thermal stability data from advanced techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are not widely published, this guide presents the accepted methodologies for conducting such critical analyses. A logical workflow for the complete thermal characterization of a chemical compound is also visually represented.

Introduction

This compound, identified by CAS number 603-85-0, is an aromatic compound with the chemical formula C₆H₆N₂O₃. The molecule's structure, which includes amino, nitro, and hydroxyl functional groups, makes it a valuable precursor in the synthesis of various dyes, pharmaceutical agents, and other specialized chemicals.[1][2] A thorough understanding of the thermal behavior of this compound is paramount for ensuring its safe handling, storage, and effective use in diverse chemical processes. This guide aims to consolidate the available data on its melting point and provide a robust framework for assessing its thermal stability.

Physicochemical and Thermal Data of this compound

A summary of the primary physicochemical and thermal properties for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 603-85-0[3][4] |

| Molecular Formula | C₆H₆N₂O₃[3][4] |

| Molecular Weight | 154.12 g/mol [1] |

| Appearance | Red-brown or orange to dark purple crystalline powder.[5][6] |

| Melting Point | 212-213 °C[1][3][7] |

| ~212 °C[4] | |

| 215 °C[6] | |

| 220 °C[5] |

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property defined as the temperature at which it transitions from a solid to a liquid state. This characteristic is widely used for substance identification and as a primary indicator of purity. For this compound, the literature consistently reports a melting point in the range of 212-220 °C.[1][3][4][5][6][7]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and widely used technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus

-

Sealed-end capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and has a fine, powdered consistency. If the sample consists of large crystals, gently grind it to a powder using a clean, dry mortar and pestle.[8]

-

Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube. A sample height of 2-3 mm is ideal.[5]

-

Packing the Sample: To ensure uniform heating, compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[1][5]

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.[5]

-

If the approximate melting point is known (around 212-220 °C), heat the block rapidly to a temperature about 15-20 °C below this value.[3][5]

-

Reduce the heating rate to approximately 1-2 °C per minute to allow for accurate temperature reading.[3][7]

-

Carefully observe the sample. Record the temperature at which the first droplet of liquid is visible (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This temperature range represents the melting point.[7]

-

-

Purity Interpretation: A narrow melting range (e.g., 0.5-1 °C) is characteristic of a pure substance, whereas a broad melting range often indicates the presence of impurities.[3]

Thermal Stability

Thermal stability is a measure of a substance's resistance to chemical decomposition upon heating. A high melting point, such as that of this compound, suggests significant stability at ambient temperatures. However, for process safety and to define safe operating limits, it is crucial to understand its stability at elevated temperatures. Advanced thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for a comprehensive evaluation of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect and quantify thermal transitions such as melting, crystallization, and decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (typically aluminum) and lids

-

A press to seal the pans

-

A high-precision analytical balance

-

A source of inert gas, such as nitrogen

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-10 mg) into a DSC pan.[2]

-

Encapsulation: Place a lid on the pan and hermetically seal it using a crimping press. An identical empty, sealed pan should be prepared as a reference.[2]

-

Instrument Setup:

-

Place the sample and reference pans in their respective positions within the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min) to create a non-reactive atmosphere.[9]

-

-

Thermal Program:

-

Set the instrument to equilibrate at a starting temperature, for example, 25 °C.

-

Program the instrument to ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature that is safely below the expected decomposition point. A preliminary TGA scan is often advisable to determine this limit.

-

-

Data Analysis:

-

The output is a DSC thermogram, which plots heat flow against temperature.

-

The melting process will appear as an endothermic peak. The extrapolated onset of this peak is typically reported as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion.

-

Sharp exothermic events that occur after melting are indicative of decomposition and are critical for assessing thermal stability.[10]

-

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the change in mass of a sample as it is heated at a controlled rate. This technique is essential for determining the onset temperature of decomposition and quantifying mass loss during this process.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., platinum or ceramic)

-

A high-precision analytical balance

-

A source of inert or reactive gas (e.g., nitrogen or air)

Procedure:

-

Sample Preparation: Place an accurately weighed sample of this compound (typically 5-20 mg) into a TGA sample pan.[11]

-

Instrument Setup:

-

Thermal Program:

-

Heat the sample from ambient temperature to a sufficiently high temperature (e.g., 600 °C or higher) at a constant heating rate, such as 10 or 20 °C/min.[11]

-

-

Data Analysis:

-

The TGA curve plots the percentage of the initial sample mass remaining on the y-axis against the temperature on the x-axis.

-

A significant and often sharp decrease in mass indicates decomposition. The temperature at the onset of this mass loss is a critical parameter for defining the material's thermal stability.[6]

-

Mandatory Visualization

The diagram below outlines a logical and systematic workflow for the comprehensive thermal characterization of a chemical compound like this compound, from initial sample handling to final data analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. engineering.purdue.edu [engineering.purdue.edu]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. aurigaresearch.com [aurigaresearch.com]

- 7. jk-sci.com [jk-sci.com]

- 8. westlab.com [westlab.com]

- 9. nmt.edu [nmt.edu]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. infinitalab.com [infinitalab.com]

- 12. s4science.at [s4science.at]

Theoretical Studies on 2-Amino-3-Nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-Nitrophenol is a significant chemical intermediate in the synthesis of dyes and has potential applications in medicinal chemistry. A thorough understanding of its molecular structure, electronic properties, and reactivity is crucial for its effective utilization. While extensive experimental data is available, comprehensive theoretical studies specifically on this compound are limited in public literature. This technical guide consolidates the available experimental data for this compound and provides insights into its theoretical characteristics by drawing parallels with closely related and well-studied molecules, namely 2-Aminophenol (B121084) and 2-Nitrophenol (B165410). This approach offers a foundational understanding of its expected quantum chemical properties.

Introduction

This compound (CAS: 603-85-0) is an aromatic compound featuring an amino group, a nitro group, and a hydroxyl group attached to a benzene (B151609) ring.[1] This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable precursor in various synthetic pathways.[1] Its primary application lies in the synthesis of yellow dyes for textiles and printing inks.[1] Furthermore, its derivatives are of interest in medicinal chemistry.[2]

This guide summarizes the known physicochemical and spectroscopic data for this compound. It further delves into the theoretical aspects of its molecular structure and electronic properties through a comparative analysis of computational studies on 2-Aminophenol and 2-Nitrophenol, for which Density Functional Theory (DFT) calculations have been reported.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are well-documented.

| Property | Value | Reference |

| Molecular Formula | C6H6N2O3 | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| CAS Number | 603-85-0 | [2] |

| Appearance | Reddish-brown solid powder | [2] |

| Melting Point | 212-213 °C | [2] |

| Boiling Point | 322.5 °C (at atmospheric pressure) | [2] |

Spectroscopic techniques are essential for the characterization of this compound.

| Spectroscopic Data | Description | Reference |

| 1H NMR | Spectrum available | [3] |

| Infrared (IR) | Conforms to structure |

Theoretical Studies: A Comparative Analysis

Due to the lack of specific theoretical studies on this compound, this section presents data from computational studies on 2-Aminophenol and 2-Nitrophenol. These studies typically employ Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set to investigate molecular structure and electronic properties.

Molecular Geometry and Stability

DFT calculations are used to determine the optimized molecular geometry, including bond lengths and angles. For related molecules like 2-nitrophenol, studies show a distortion from a perfect hexagonal benzene ring due to the substituents. It is expected that this compound would also exhibit such distortions.

In a comparative study of phenol (B47542), 2-aminophenol, and 2-nitrophenol, it was found that 2-nitrophenol is the most stable, while 2-aminophenol is the most reactive. The stability is related to the chemical hardness, with a higher value indicating greater stability.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| 2-Aminophenol | -5.19 | -0.65 | 4.54 | 2.27 | 1.95 |

| 2-Nitrophenol | -6.65 | -2.57 | 4.08 | 2.04 | 4.29 |

Data derived from a theoretical study on phenol derivatives.

The smaller energy gap in 2-Nitrophenol compared to 2-Aminophenol suggests it is more reactive. The high electrophilicity index of 2-Nitrophenol indicates it is a good electrophile. It is plausible that this compound would have electronic properties influenced by both the electron-donating amino group and the electron-withdrawing nitro group.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of a dinitro compound.[2]

Materials:

-

Tin(II) chloride dihydrate

-

Concentrated HCl

-

Dinitro precursor compound

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (B86663)

Procedure:

-

Under an argon atmosphere, dissolve tin(II) chloride dihydrate (20 mmol) in methanol (17.2 mL).

-

Slowly add concentrated HCl (9.2 mL) and cool the solution to 0°C.

-

Add the dinitro compound to the reaction mixture and stir overnight at room temperature.

-

Dilute the mixture with ethyl acetate and neutralize with a saturated sodium bicarbonate solution.

-

Filter to remove inorganic salts and wash the residue with ethyl acetate.

-

Combine the filtrate and the separated organic phase.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine all organic layers and dry with magnesium sulfate.

-

Filter to remove the magnesium sulfate and evaporate the solvent under reduced pressure to obtain the product.[2]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Properties

Caption: Interrelation of molecular properties from theoretical studies.

Conclusion

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Amino-3-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-nitrophenol is a versatile aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique trifunctional structure, featuring amino, nitro, and hydroxyl groups on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its synthesis, reduction, diazotization for azo dye formation, and oxidation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers and professionals in drug development and materials science.

Physicochemical Properties of this compound

This compound is a reddish-brown solid with the molecular formula C₆H₆N₂O₃.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 603-85-0 | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Melting Point | 212-213 °C | [1] |

| Boiling Point | 322.5 °C (at atmospheric pressure) | [1] |

| Appearance | Reddish-brown solid powder | [1] |

| Solubility | Slightly soluble in water, more soluble in organic solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Two common methods are detailed below.

Synthesis from a Dinitro Compound

A prevalent method involves the selective reduction of a dinitrophenol precursor.

Reaction Mechanism:

Caption: Synthesis of this compound via selective reduction.

Experimental Protocol:

Under an argon atmosphere, tin(II) chloride dihydrate (20 mmol) is dissolved in methanol (B129727) (17.2 mL) in a reaction flask. Concentrated HCl (9.2 mL) is slowly added, and the resulting solution is cooled to 0°C. The dinitro compound is then added to the reaction flask and stirred overnight at room temperature. The mixture is subsequently diluted with ethyl acetate (B1210297) and neutralized with a saturated sodium bicarbonate solution. The inorganic salt solid is removed by filtration, and the residue is washed with ethyl acetate. The filtrate and the separated organic phase are combined. The remaining aqueous phase is extracted three times with ethyl acetate, and the combined organic layers are dried with magnesium sulfate (B86663). After removing the magnesium sulfate by filtration, the organic filtrate is evaporated under reduced pressure to yield the target product.[1]

Multi-step Synthesis from 2-Aminophenol-N,O-diacetate

Another synthetic route involves the nitration of a protected aminophenol derivative followed by hydrolysis.

Reaction Mechanism:

Caption: Multi-step synthesis of this compound.

Experimental Protocol:

This two-step synthesis involves the nitration of 2-aminophenol-N,O-diacetate with a mixture of nitric acid and acetic anhydride at a temperature below 35°C. The resulting intermediate, N-(2-acetoxy-6-nitrophenyl)acetamide, is then hydrolyzed using hydrochloric acid to yield this compound.[2]

Key Reaction Mechanisms

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2,3-diaminophenol, a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Reaction Mechanism:

Caption: Reduction of this compound to 2,3-Diaminophenol.

Experimental Protocol:

A mixture of this compound (500 mg) and 10% Pd/C (173 mg, 0.162 mmol, 0.05 equivalents) is placed in a flask with a 15 mL mixture of ethyl acetate and methanol (4:1 v/v) under a hydrogen atmosphere. The mixture is stirred at room temperature for 4 hours. Following the reaction, the mixture is purged with nitrogen, and the catalyst is removed by filtration through diatomaceous earth. The filter cake is washed with ethyl acetate and methanol, and the combined filtrates are evaporated to yield the product.[1]

Quantitative Data:

| Reactant | Reagent | Product | Yield | Reference |

| This compound | H₂, 10% Pd/C | 2,3-Diaminophenol | Quantitative | [1] |

Diazotization and Azo Coupling

The amino group of this compound can undergo diazotization, followed by coupling with an electron-rich aromatic compound to form azo dyes. This reaction is fundamental to the application of this compound in the dye industry.

Reaction Mechanism:

Caption: Diazotization and azo coupling of this compound.

Experimental Protocol (General):

-

Diazotization: this compound is dissolved in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Azo Coupling: The freshly prepared cold diazonium salt solution is slowly added to a cooled, alkaline solution of a coupling component (e.g., phenol, β-naphthol). The coupling reaction typically occurs readily, resulting in the precipitation of the brightly colored azo dye. The dye is then isolated by filtration, washed, and dried.

Quantitative Data:

Oxidation

The oxidation of this compound can lead to the formation of complex heterocyclic structures, most notably phenoxazinones. This reaction is analogous to the enzymatic oxidation of other 2-aminophenols.

Reaction Mechanism (Proposed):

The oxidation likely proceeds through the formation of a quinone-imine intermediate, which then undergoes further oxidation and intramolecular cyclization.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Amino-3-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and predicted outcomes of electrophilic aromatic substitution (EAS) reactions on 2-Amino-3-Nitrophenol. Due to the complex interplay of activating and deactivating groups on the aromatic ring, this substrate presents unique challenges and opportunities in synthetic chemistry. This document outlines the theoretical basis for regioselectivity, proposes experimental protocols for key EAS reactions, and offers strategies to control reactivity.

Core Concepts: Directing Effects and Reactivity

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the cumulative effects of its three substituents: the amino (-NH₂), hydroxyl (-OH), and nitro (-NO₂) groups.

-

Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are powerful activating groups and are ortho, para-directors. They donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at these positions. The amino group is generally a stronger activator than the hydroxyl group.

-

Nitro (-NO₂) Group: This is a strong deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, destabilizing the arenium ion intermediates for ortho and para attack relative to meta attack.

In this compound, the powerful ortho, para-directing influence of the amino and hydroxyl groups is expected to dominate the meta-directing effect of the nitro group. The positions ortho and para to the activating groups are C4, C6, and C5 (para to the amino group). The C6 position is sterically hindered by the adjacent amino group. Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions.

Challenges in Electrophilic Aromatic Substitution

The high activation of the ring by the amino and hydroxyl groups can lead to several challenges:

-

Over-reaction and Polysubstitution: The strongly activated ring can readily undergo multiple substitutions, leading to a mixture of products that are difficult to separate.

-

Oxidation: The electron-rich phenol (B47542) and aniline (B41778) moieties are susceptible to oxidation by strong electrophilic reagents, particularly under harsh acidic conditions, which can lead to the formation of tarry by-products and reduced yields.

-

Protonation of the Amino Group: In strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which would alter the expected regioselectivity.

To mitigate these challenges, a common strategy is the protection of the highly activating amino and/or hydroxyl groups, most commonly through acetylation.

Data Presentation: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Predicted Major Product(s) | Predicted Minor Product(s) | Notes and Challenges |

| Halogenation | 4-Halo-2-amino-3-nitrophenol, 5-Halo-2-amino-3-nitrophenol | Dihalogenated products | High reactivity can lead to polysubstitution. Direct halogenation may be difficult to control. A Sandmeyer-type reaction is a documented alternative for bromination[1]. Chlorination at the 5-position using NCS has been reported[2]. |

| Nitration | 2-Amino-3,4-dinitrophenol, 2-Amino-3,5-dinitrophenol | Oxidative byproducts | The presence of a nitro group already deactivates the ring, but the activating groups may still promote further nitration. Strong oxidizing conditions can lead to degradation. Protection of the amino group is highly recommended. |

| Sulfonation | 2-Amino-3-nitro-4-phenolsulfonic acid, 2-Amino-3-nitro-5-phenolsulfonic acid | Sulfonated and polysulfonated products | Reversible reaction. Steric hindrance may favor substitution at the C5 position. |

| Friedel-Crafts Acylation | No reaction expected | - | The strongly deactivating nitro group and the presence of the basic amino group (which complexes with the Lewis acid catalyst) are likely to prevent this reaction. |

| Friedel-Crafts Alkylation | No reaction expected | - | Similar to acylation, the substrate is not suitable for this reaction due to the deactivating nitro group and the basic amino group. Rearrangements of the alkyl group are also a common issue. |

| Formylation | 4-Formyl-2-amino-3-nitrophenol, 5-Formyl-2-amino-3-nitrophenol | - | The Vilsmeier-Haack reaction is a potential method for formylation of electron-rich aromatic rings. The outcome on this specific substrate is not documented but is theoretically plausible. |